Cure Rate Comparison: Cephapirin Benzathine vs. Cloxacillin Benzathine in Dairy Goat Subclinical Mastitis
In a direct head-to-head comparison, cephapirin benzathine (300 mg, ToMORROW) achieved a cure rate of 85.4% for subclinical mastitis due to non-aureus staphylococci in dairy goats, compared to 81.4% for cloxacillin benzathine (500 mg, Orbenin DC) and 54.1% for untreated controls [1]. Both antimicrobial treatments were significantly more effective than no treatment (P < 0.001), with cephapirin benzathine demonstrating a numerically superior cure rate despite the lower mass of active moiety administered per dose [1].
| Evidence Dimension | Cure rate for subclinical mastitis due to non-aureus staphylococci in dairy goats |
|---|---|
| Target Compound Data | 85.4% cure rate (cephapirin benzathine 300 mg) |
| Comparator Or Baseline | 81.4% cure rate (cloxacillin benzathine 500 mg); 54.1% cure rate (untreated control) |
| Quantified Difference | +4.0 percentage points vs. cloxacillin benzathine; +31.3 percentage points vs. untreated control |
| Conditions | Randomized controlled trial; commercial dairy goats; dry period therapy; cure assessed at post-kidding within 7 days of parturition |
Why This Matters
This head-to-head data demonstrates that cephapirin benzathine provides comparable or numerically superior cure rates to cloxacillin benzathine at a lower administered mass, supporting its selection for dry goat mastitis management.
- [1] Efficacy of two long-acting intramammary antimicrobials for curing subclinical mastitis due to non-aureus staphylococci in dairy goats. Small Ruminant Research. 2025;233:106844. View Source
